N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
Description
N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at position 4 and a piperazine ring at position 2. This scaffold is characteristic of kinase inhibitors and receptor antagonists, where the trifluoromethyl group improves metabolic stability and binding affinity .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)13-5-7-21-15(22-13)25-10-8-24(9-11-25)14-12(16(17,18)19)4-3-6-20-14/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRONDFSEDYKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is crucial for regulating cell signaling pathways involved in cancer and other diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of specific kinases. For instance, a related pyrimidine derivative has shown promising results as a hypoxia-activated prodrug targeting HER kinases in tumor cells . The inhibition of these kinases can lead to reduced tumor growth and proliferation, making it a candidate for cancer therapy.
In Vivo Studies
Animal model studies are essential for assessing the pharmacokinetics and efficacy of this compound. Preliminary findings suggest that derivatives with similar frameworks can significantly reduce tumor sizes in xenograft models when administered at therapeutic doses . These studies highlight the potential of this compound as an antitumor agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Key structural elements include:
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and receptor binding |
| Piperazine Moiety | Increases solubility and bioavailability |
| Pyrimidine Core | Central to kinase inhibition |
These features collectively contribute to the compound's ability to interact with target proteins effectively.
Case Study 1: Anticancer Activity
A study published in 2022 explored the anticancer potential of pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. The mechanism was linked to the inhibition of HER family kinases, leading to apoptosis in cancer cells .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition profile of compounds related to this compound. The study revealed that these compounds could effectively inhibit PI3K/mTOR pathways, which are critical in regulating cell growth and survival. The findings suggest that this class of compounds could be developed into therapeutic agents for diseases characterized by aberrant kinase activity .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N,N-dimethyl derivatives exhibit promising antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy .
Antidepressant Effects
Research into piperazine derivatives has revealed their potential as antidepressants. The structural components of N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine may interact with serotonin receptors, suggesting a role in modulating mood disorders. This interaction is critical for developing new antidepressant therapies with fewer side effects compared to traditional medications .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its piperazine structure is often associated with neuroactive properties, which may lead to advancements in treating conditions such as anxiety and schizophrenia .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of N,N-dimethyl compounds, including the target compound, to evaluate their biological activities against cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity against specific cancer types, indicating that structural optimization could lead to more effective treatments .
Case Study 2: Pharmacological Profiling
In another investigation, the pharmacological profile of similar compounds was assessed for their effects on neurotransmitter systems. The findings suggested that modifications in the pyridine and piperazine components significantly influenced receptor binding affinities, thereby impacting their therapeutic potential in treating depression and anxiety disorders .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation through targeted pathways | Development of new anticancer drugs |
| Antidepressant Effects | Interaction with serotonin receptors for mood modulation | New treatments for depression |
| Neurological Applications | Ability to cross the blood-brain barrier for treating neurological disorders | Advances in neuropharmacology |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- The dimethylamine substituent at position 4 may increase solubility relative to Example 28’s cyclopentyl-carbonyl group, which contributes to higher molecular weight (468.2 vs. 390.39) .
- Compared to the pyrazole-piperidine hybrid in , the target compound’s piperazine-pyrimidine scaffold offers distinct conformational flexibility for receptor binding .
Preparation Methods
Nucleophilic Aromatic Substitution on Pyrimidine Core
The target compound’s pyrimidine core is typically derived from 2,4-dichloropyrimidine, enabling sequential substitutions at the 2- and 4-positions. In the first step, dimethylamine displaces the 4-chloro group under basic conditions. For example, treatment of 2,4-dichloropyrimidine with dimethylamine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields 4-(dimethylamino)-2-chloropyrimidine. This intermediate is then reacted with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine under similar conditions to substitute the 2-chloro group, forming the final product.
Reaction conditions for the second substitution often require elevated temperatures (80–100°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to enhance nucleophilicity. Yields for this step range from 67% to 81%, contingent on solvent choice and base strength.
Piperazine Intermediate Synthesis
The piperazine moiety, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, is synthesized separately via nucleophilic substitution. Reacting piperazine with 2-chloro-3-(trifluoromethyl)pyridine in toluene at reflux temperatures (110–120°C) for 12–24 hours achieves this. Catalytic bases like cesium carbonate (Cs₂CO₃) improve yields by deprotonating piperazine, enhancing its nucleophilic character.
Palladium-Catalyzed Cross-Coupling Approaches
For substrates with lower reactivity, palladium-catalyzed Buchwald-Hartwig amination offers an alternative. This method couples 2-chloro-4-(dimethylamino)pyrimidine with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) as a ligand. The reaction proceeds in toluene-water (4:1) at 80–100°C, achieving yields up to 75%.
Workup and Purification Protocols
Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over anhydrous magnesium sulfate. Purification via silica gel column chromatography (hexane:ethyl acetate gradients) isolates the product. Final characterization employs ¹H-NMR and electrospray ionization mass spectrometry (ESI-MS), with spectral data aligning with expected molecular weights and substituent patterns.
Analytical Data and Spectral Characterization
Critical spectral data for intermediates and the final compound include:
-
4-(Dimethylamino)-2-chloropyrimidine : ¹H-NMR (DMSO-d₆) δ 2.98 (s, 6H, N(CH₃)₂), 6.45 (d, J = 5.8 Hz, 1H, pyrimidine-H), 8.22 (d, J = 5.8 Hz, 1H, pyrimidine-H).
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N,N-Dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine : ESI-MS m/z 383 (M + H)⁺; ¹H-NMR (CDCl₃) δ 2.40 (s, 6H, N(CH₃)₂), 2.60–2.75 (m, 4H, piperazine-H), 3.20–3.35 (m, 4H, piperazine-H), 6.55 (d, J = 5.7 Hz, 1H, pyrimidine-H), 7.45 (dd, J = 7.8, 4.9 Hz, 1H, pyridine-H), 8.30 (d, J = 5.7 Hz, 1H, pyrimidine-H), 8.65 (d, J = 4.9 Hz, 1H, pyridine-H).
Challenges and Mitigation Strategies
Regioselectivity in dichloropyrimidine substitutions is a key challenge. Employing sterically hindered bases like NaH in THF ensures preferential substitution at the 4-position before the 2-position. Microwave-assisted synthesis (170°C, 30 minutes) reduces reaction times for thermally demanding steps .
Q & A
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
